

# Synthesis of 1,2-Dinitrobenzene from 2-Nitroaniline: A Technical Guide

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Compound of Interest		
Compound Name:	1,2-Dinitrobenzene	
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**1,2-dinitrobenzene** from 2-nitroaniline. The document details two primary methodologies: a Sandmeyer-type reaction involving diazotization followed by nitrite displacement, and the direct oxidation of the amino group. This guide includes detailed experimental protocols, quantitative data, reaction pathway diagrams, and essential safety information to assist researchers in the safe and effective synthesis of this important chemical intermediate.

## **Introduction and Reaction Pathways**

**1,2-Dinitrobenzene** is a key aromatic compound used in the synthesis of various specialty chemicals, including pharmaceuticals, dyes, and agrochemicals. Its preparation from 2-nitroaniline can be principally achieved through two distinct chemical transformations.

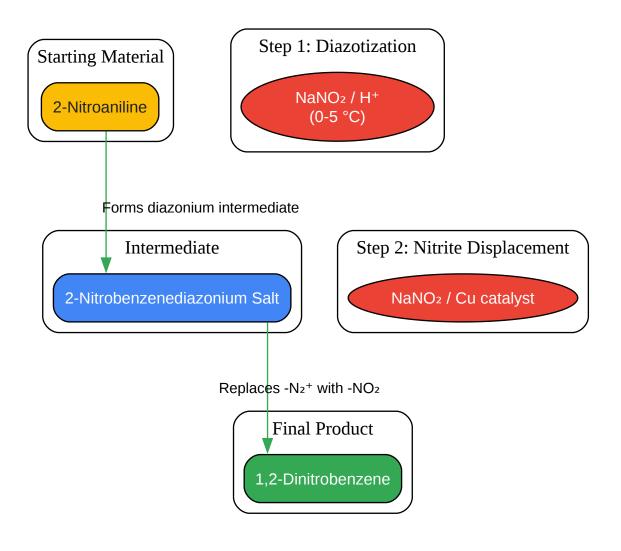
Method A: Sandmeyer-Type Reaction

This classical two-step approach involves the initial conversion of the primary aromatic amine, 2-nitroaniline, into a diazonium salt. This is followed by a copper-catalyzed displacement of the diazonium group with a nitro group.[1]

 Diazotization: 2-Nitroaniline is treated with nitrous acid (HNO<sub>2</sub>), generated in situ from sodium nitrite (NaNO<sub>2</sub>) and a strong mineral acid (e.g., hydrochloric or sulfuric acid), at low temperatures (0–5 °C) to form the 2-nitrobenzenediazonium salt.



• Nitrite Displacement: The resulting diazonium salt is then reacted with an aqueous solution of sodium nitrite in the presence of a copper catalyst to yield **1,2-dinitrobenzene**.



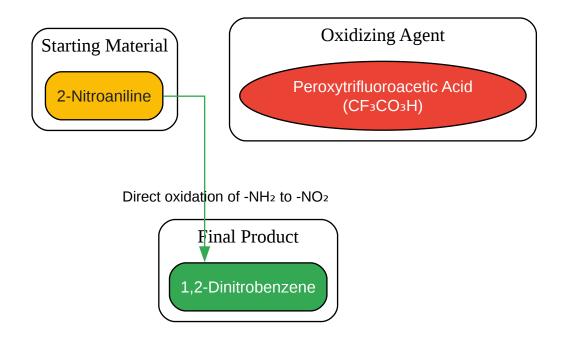
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Caption: Reaction pathway for the Sandmeyer-type synthesis.

Method B: Direct Oxidation

This method offers a more direct route by oxidizing the amino group of 2-nitroaniline to a nitro group. Potent oxidizing agents, such as peroxy acids, are required for this transformation. Peroxytrifluoroacetic acid (CF<sub>3</sub>CO<sub>3</sub>H), which can be generated in situ from trifluoroacetic acid and hydrogen peroxide, has been shown to be particularly effective for the oxidation of weakly basic amines like nitroanilines.[2]





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Caption: Reaction pathway for the direct oxidation synthesis.

#### **Data Presentation**

Table 1: Physicochemical Properties of Key Compounds

Compoun d	Formula	Molar Mass ( g/mol )	Appearan ce	Melting Point (°C)	Boiling Point (°C)	CAS Number
2- Nitroaniline	C6H6N2O2	138.12	Orange- yellow solid	69.5–70.5	-	88-74-4
1,2- Dinitrobenz ene	C6H4N2O4	168.11	White to yellow solid	114-118	318-319	528-29-0

Data sourced from[3][4].

# Table 2: Summary of Synthetic Methods and Reported Yields



Method	Key Reagents	Reported Yield (%)	Notes	Reference
Sandmeyer-Type	1. NaNO2 / H+2. NaNO2 / Cu	63 (for diazonium salt)	Yield for the second step is not explicitly stated for the ortho isomer but is 67-82% for the para isomer.	[5]
Direct Oxidation	H <sub>2</sub> O <sub>2</sub> / Trifluoroacetic Acid	up to 100%	This modern protocol uses 30% H <sub>2</sub> O <sub>2</sub> and avoids the need for metal catalysts.	[2]

# **Experimental Protocols Method A: Sandmeyer-Type Reaction Protocol**

This protocol is adapted from a procedure for the para-isomer in Organic Syntheses, which states the general method is applicable to the ortho-isomer with modifications to the work-up. [5]

#### Step 1: Diazotization of 2-Nitroaniline

- In a 400 mL beaker, dissolve 34.5 g (0.25 mole) of 2-nitroaniline in an appropriate volume of concentrated acid (e.g., HCl or H<sub>2</sub>SO<sub>4</sub>) diluted with water.
- Place the beaker in an ice-salt bath and cool the solution to 0–5 °C with efficient mechanical stirring.
- Prepare a solution of 17.5 g (0.255 mole) of sodium nitrite in 35 mL of cold water.
- Add the cold sodium nitrite solution dropwise to the stirred 2-nitroaniline solution, ensuring the temperature is maintained between 0 and 5 °C.



After the addition is complete, continue to stir the mixture for an additional 15-20 minutes.
 The resulting solution contains the 2-nitrobenzenediazonium salt and should be used immediately in the next step.

#### Step 2: Copper-Catalyzed Nitrite Displacement

- In a separate 2 L beaker, dissolve 200 g of sodium nitrite in 400 mL of water.
- To this solution, add 40 g of copper powder.
- With vigorous stirring, slowly add the cold diazonium salt solution from Step 1 to the copper/sodium nitrite mixture.
- Significant frothing will occur. Add a few mL of ether as needed to break the foam.
- Once the addition is complete, stir the reaction mixture for 1-2 hours at room temperature to ensure the reaction goes to completion.
- Work-up: The original procedure for the para-isomer involves filtration. However, for the
  ortho-isomer, it is recommended to separate the product by steam distillation.[5] Set up a
  steam distillation apparatus and distill the mixture to isolate the volatile 1,2-dinitrobenzene.
- Purification: The crude product can be further purified by recrystallization from ethanol to yield pale yellow crystals.

## Method B: Direct Oxidation with in situ Peroxytrifluoroacetic Acid

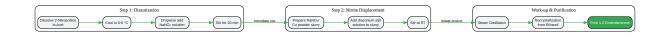
This protocol is based on a modern, metal-free method for the selective oxidation of arylamines.[2]

- Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.38 g
   (10 mmol) of 2-nitroaniline in 20 mL of trifluoroacetic acid (TFA).
- Cool the solution in an ice bath to 0 °C.



- Slowly add 2.2 mL of 30% aqueous hydrogen peroxide (H<sub>2</sub>O<sub>2</sub>) dropwise to the stirred solution. Caution: The reaction can be exothermic.
- After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature.
- Monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within a few hours.
- Work-up: Once the reaction is complete, carefully pour the reaction mixture into a beaker containing 100 mL of ice-water.
- Neutralize the solution by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases.
- Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
- Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.
- Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure **1,2-dinitrobenzene**.

### **Mandatory Visualizations**



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Caption: Experimental workflow for the Sandmeyer-type synthesis.

#### **Product Characterization**



The final product, **1,2-dinitrobenzene**, should be characterized to confirm its identity and purity.

Table 3: Spectroscopic Data for 1,2-Dinitrobenzene

Technique	Expected Data	Reference
¹H NMR	In CDCl <sub>3</sub> , two multiplets are expected around $\delta$ 7.81 ppm and $\delta$ 7.94 ppm. Due to the symmetry, the spectrum is complex (AA'BB' system).	[6][7]
<sup>13</sup> C NMR	Three distinct signals are expected for the aromatic carbons due to symmetry.	[6]
IR Spectroscopy	Characteristic strong peaks for the nitro group (NO <sub>2</sub> ) symmetric and asymmetric stretching vibrations are expected around 1530 cm <sup>-1</sup> and 1350 cm <sup>-1</sup> .	[8]
Mass Spectrometry	The molecular ion peak $(M^+)$ should be observed at $m/z = 168$ .	[7]

## Safety and Handling

Extreme caution must be exercised when synthesizing and handling **1,2-dinitrobenzene** and the associated reagents.

• **1,2-Dinitrobenzene**: This compound is highly toxic and can be fatal if swallowed, inhaled, or absorbed through the skin.[9] It is also a suspected reproductive toxin. There is a danger of cumulative effects with repeated exposure. Finely dispersed particles can form explosive mixtures in the air, and the compound may explode upon heating.[6] All manipulations should be conducted in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including a lab coat, chemical-resistant gloves, and safety goggles.



- Diazonium Salts: Solid diazonium salts are notoriously unstable and can be explosive when dry. They should be kept cold and in solution and used immediately after preparation.
- Peroxytrifluoroacetic Acid: Peroxy acids are strong oxidizers and can be explosive, especially in concentrated forms.[10] Reactions should be conducted behind a safety shield, and the temperature must be carefully controlled. Avoid contact with skin and eyes.

Always consult the Safety Data Sheet (SDS) for each chemical before use and follow all institutional safety protocols. Dispose of all chemical waste according to local regulations.

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